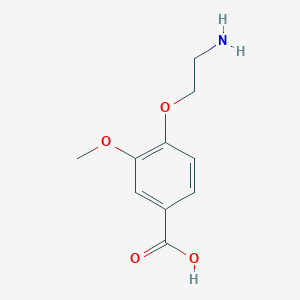

4-(2-Aminoethoxy)-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

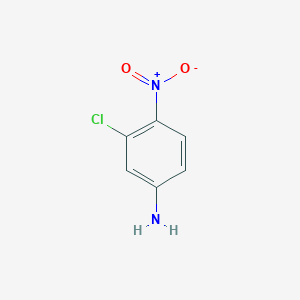

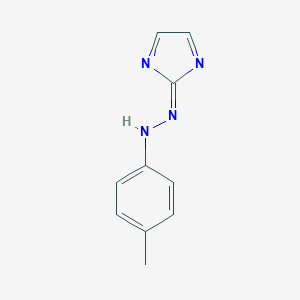

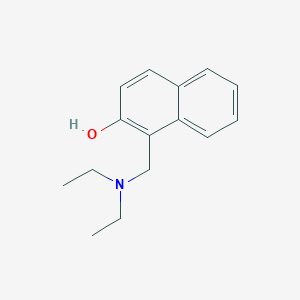

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Aminoethoxy)-3-methoxybenzoic acid has been reported in the literature. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been used to produce β-amino alcohols . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethoxy)-3-methoxybenzoic acid consists of a benzoic acid core with an aminoethoxy substituent at the 4-position .Wissenschaftliche Forschungsanwendungen

Medicine: Drug Synthesis and Development

4-(2-Aminoethoxy)-3-methoxybenzoic acid: is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can be used as intermediates in the development of new drugs. For example, it has been mentioned in patents related to the synthesis of compounds with potential therapeutic applications .

Biotechnology: Peptide Nucleic Acid Probes

In biotechnological research, this compound is instrumental in the development of chemically modified peptide nucleic acids (PNAs). These PNAs serve as probes for the qualitative and quantitative detection of DNA, which is crucial for genetic analysis, diagnostics, and molecular biology studies .

Agriculture: Plant Growth Regulation

The compound’s derivatives, such as aminoethoxyvinyl glycine (AVG), act as ethylene biosynthesis inhibitors. They are used as plant growth regulators, influencing processes like fruit ripening and flower opening. AVG can delay color changes in fruits and maintain firmness, extending the shelf life of agricultural produce .

Materials Science: Chemical Probe Synthesis

In materials science, 4-(2-Aminoethoxy)-3-methoxybenzoic acid derivatives are used to create chemical probes. These probes contain functional groups that react under specific conditions, making them valuable for studying material properties and reactions .

Environmental Science: Analytical Standards

This compound and its derivatives are used as analytical standards in environmental science. They help in the accurate measurement of various environmental parameters and the assessment of environmental impact, contributing to the field of environmental monitoring and protection .

Analytical Chemistry: Chromatography and Mass Spectrometry

In analytical chemistry, the compound is used in chromatography and mass spectrometry applications. It aids in the separation, identification, and quantification of components within a mixture, playing a vital role in the analysis of complex samples .

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4-(2-amino-ethoxy)-butyric acid and 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide have been studied

Mode of Action

A compound with a similar structure, Aminoethoxyvinylglycine (AVG), has been shown to competitively inhibit ACC (1-aminocyclopropane-1-carboxylic acid) synthase , which could suggest a similar mode of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.

Biochemical Pathways

A related compound, l-2-amino-4-methoxy-trans-3-butenoic acid (amb), has been found to be produced by pseudomonas aeruginosa through a five-gene cluster specifying amb biosynthesis, probably involving a thiotemplate mechanism

Result of Action

For instance, AVG has been shown to inhibit the biosynthesis of ethylene , which could suggest a similar result of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds

Eigenschaften

IUPAC Name |

4-(2-aminoethoxy)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQRTNBCFGCDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639872 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

CAS RN |

1011408-00-6 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.